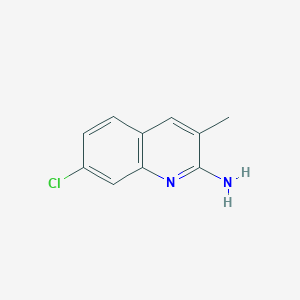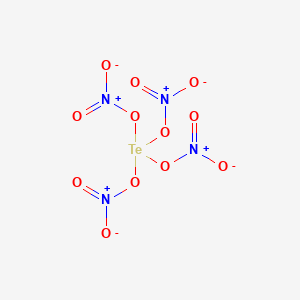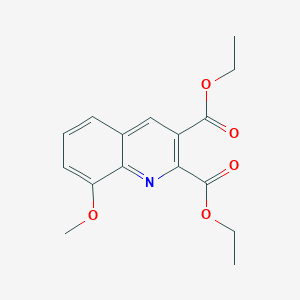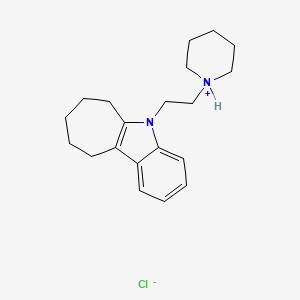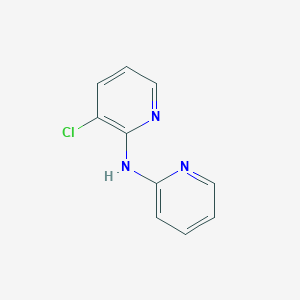
(2-Pyridyl)(3-chloro-2-pyridyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Pyridyl)(3-chloro-2-pyridyl)amine is an organic compound that features two pyridine rings, one of which is substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyridyl)(3-chloro-2-pyridyl)amine typically involves the coupling of 2-chloropyridine with 2-aminopyridine. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Pyridyl)(3-chloro-2-pyridyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a polar solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
(2-Pyridyl)(3-chloro-2-pyridyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2-Pyridyl)(3-chloro-2-pyridyl)amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include the inhibition of enzyme activity or the modulation of receptor functions.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of (2-Pyridyl)(3-chloro-2-pyridyl)amine.
2-Chloropyridine: Another precursor used in the synthesis.
N-(Pyridin-2-yl)amides: Compounds with similar structural features and applications.
Uniqueness
This compound is unique due to the presence of both a pyridine ring and a chlorine substituent, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C10H8ClN3 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
3-chloro-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-3-7-13-10(8)14-9-5-1-2-6-12-9/h1-7H,(H,12,13,14) |
InChI Key |
WUWSPBABZWEHQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


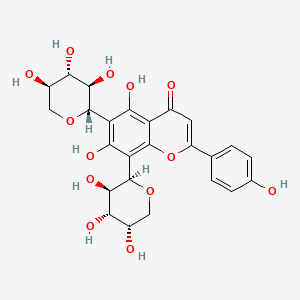
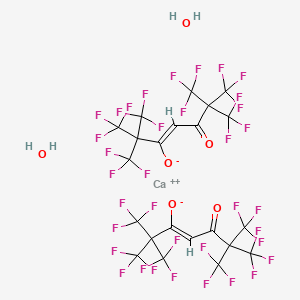
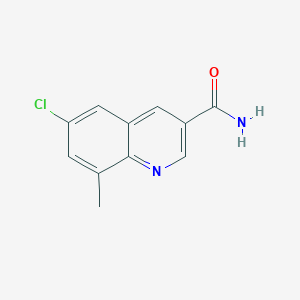
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
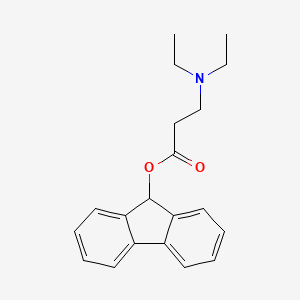
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)

![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
